The synthesis of AZD-4818 involves several organic reactions tailored to achieve high yield and purity. Key methods include:
A notable study described a multikilogram synthesis approach that utilized in situ monitoring techniques to optimize the synthesis process, ensuring efficiency while managing fragile intermediates .
AZD-4818 has a complex molecular structure characterized by a spirocyclic piperidine framework. The chemical formula for AZD-4818 is CHClNO, with a molecular weight of approximately 347.85 g/mol. Its structural configuration allows it to effectively bind to the CCR1 receptor, inhibiting its activity .
AZD-4818 undergoes various chemical reactions that are essential for its synthesis and functional activity. These include:
The compound has demonstrated specific binding affinity in competitive assays against other known CCR1 antagonists, highlighting its potential effectiveness in clinical applications .
The mechanism of action of AZD-4818 primarily involves its antagonistic effects on the CCR1 receptor. By binding to this receptor, AZD-4818 inhibits the signaling pathways activated by chemokines such as CCL3 (MIP-1α), which are involved in inflammatory responses. This inhibition leads to reduced chemotaxis of immune cells, thereby mitigating inflammation associated with conditions like chronic obstructive pulmonary disease .
Quantitative studies have shown that AZD-4818 exhibits significant potency in blocking CCR1-mediated responses, with pIC values indicating strong binding affinity across various experimental setups .
AZD-4818 possesses several notable physical and chemical properties:
These properties are critical for formulation development and determining the appropriate administration routes for therapeutic use .
AZD-4818 has been investigated primarily for its applications in treating chronic obstructive pulmonary disease due to its role as a CCR1 antagonist. Additionally, it has potential implications in treating other inflammatory diseases where chemokine signaling plays a pivotal role. Clinical trials have explored its efficacy in reducing symptoms associated with these conditions, showcasing its relevance in modern pharmacotherapy .
AZD-4818 exemplifies structure-based design principles targeting the chemokine receptor CCR1, a G-protein-coupled receptor (GPCR) implicated in inflammatory cell migration. The compound features a spirocyclic piperidine-benzofuran core that imposes three-dimensional rigidity, enhancing binding specificity to CCR1's allosteric site while minimizing off-target interactions [1] [4]. This scaffold differs markedly from linear piperazine derivatives common in early CCR1 antagonists (e.g., BX471), conferring improved metabolic stability. Critical structural elements include:
Structure-activity relationship (SAR) studies revealed that modifications to the spirocyclic system drastically reduce potency. For instance, non-spirocyclic analogs demonstrated >100-fold decrease in CCR1 binding affinity (IC₅₀ >500 nM vs. AZD-4818's 9.1 nM in HEK_CCR1 membranes) [2] [7]. This underscores the scaffold's role in maintaining the bioactive conformation.
Table 1: Binding Affinity of CCR1 Antagonists in Different Membrane Systems
Compound | HEK_CCR1 IC₅₀ (nM) | RPMI 8226 IC₅₀ (nM) | Tissue Bias Factor |
---|---|---|---|
AZD-4818 | 9.1 | 68.5 | 7.5x |
BX471 | 1.0 | 1.8 | 1.8x |
CCX354 | 1.5 | >100 | >66x |
CP-481715 | 74.0 | 210.0 | 2.8x |
MLN-3897 | 2.3 | 2.0 | 1.2x |
PS899877 | 69.0 | 75.0 | 1.1x |
Data adapted from Gilchrist et al. [2] [7]. Tissue bias factor = (IC₅₀ RPMI 8226) / (IC₅₀ HEK_CCR1).
Notably, AZD-4818 exhibits tissue-dependent binding bias, showing significantly weaker affinity in human myeloma (RPMI 8226) membranes than in recombinant (HEK_CCR1) systems [2] [7]. This 7.5-fold difference suggests conformational heterogeneity in CCR1 across cell types, impacting therapeutic efficacy predictions.
The synthesis of AZD-4818's core relies on constructing the 5-chloro-3H-spiro[benzofuran-2,4'-piperidine] moiety, a challenging sp³-rich quaternary center. Key approaches include:
Dipolar Cycloaddition-Reductive Cascade: Early routes employed nitrone-alkyne [3+2] cycloadditions to form isoxazoline intermediates, followed by reductive N–O bond cleavage using sodium naphthalenide (NaNap). This cascade generates the spirocyclic amine while unveiling a ketone for subsequent Horner-Wadsworth-Emmons cyclization [6]. Though elegant, this method suffered from moderate yields (26–63%) due to over-reduction byproducts [6].
WO2009011653 Key Sequence: The patented scalable route (Scheme 1) features:
Table 2: Optimization of Spirocyclic Core Synthesis
Step | Initial Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|
Spirocyclization | K₂CO₃, DMF, 80°C, 24h | TBAB (cat.), NaOH/toluene, 60°C | 45% → 82% |
Epoxide Opening | Neat, 120°C, 48h | LiClO₄/CH₃CN, 80°C, 6h | 51% → 89% |
Carbamoylation | Methyl isocyanate, pyridine | CDI activation, then MeNH₂ | 63% → 95% |
Data derived from WO2009011653 and Norman [1] [4].
The chiral integrity of the hydroxypropyl linker is preserved using mild Lewis acid catalysis (LiClO₄) during epoxide opening, avoiding racemization observed under thermal conditions [3] [4]. Final purification employs crystallization instead of chromatography, critical for kilogram-scale production [4].
Transitioning from medicinal chemistry routes to GMP-compliant manufacturing posed three key challenges:
Diastereoselective Epoxidation: Early scales used m-CPBA for the phenolic precursor's epoxidation, yielding variable diastereoselectivity (≤76% de) at −70°C. This necessitated chromatographic purification, untenable for multi-kilogram batches [3] [9]. Optimization identified magnesium monoperoxyphthalate (MMPP) in a biphasic toluene-water system with tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst. This achieved 75% yield and 97% de via kinetic resolution [3] [9].
Spirocyclic Amine Stability: The free base of 5-chloro-3H-spiro[benzofuran-2,4'-piperidine] undergoes oxidation during storage. A telescoping strategy was implemented where the amine was generated in situ via hydrogenation of a nitro precursor and directly used in epoxide opening without isolation [4] [9]. This avoided decomposition and minimized genotoxic impurity risks.
Solvent-Switch Operations: Low solubility of intermediates in non-polar solvents (e.g., heptane) complicated crystallization. Process engineers introduced counter-solvent crystallization using ethyl acetate/heptane mixtures, enhancing crystal habit and filtration rates by 5-fold [9]. Additionally, replacing dichloromethane (DCM) with ethyl acetate in extraction steps improved environmental and safety profiles [9].
Scale-up emphasized green chemistry principles:
AstraZeneca's patent estate protects AZD-4818's composition, synthesis, and therapeutic applications through two foundational patents:
Pharmaceutical formulations suitable for dry powder inhalers containing 0.1–10% w/w AZD-4818 [1].The patent discloses 58 spirocyclic analogs but designates AZD-4818 as the lead due to its unique lung tissue retention (t₁/₂ >8h) [1] [10].
WO2009011653: Details synthetic innovations, specifically:
Competitor patents (e.g., ChemoCentryx's CCX354) circumvent AZD-4818's scope by claiming non-spirocyclic chemotypes or indications like rheumatoid arthritis [5] [8]. The patents expired in 2028–2029, though manufacturing know-how remains proprietary.
Table 3: Key Compounds in AZD-4818 Patents
Compound Name | Patent Number | Structural Features | Primary Claims |
---|---|---|---|
AZD-4818 | WO2008103126 | Spirocyclic piperidine-benzofuran | COPD combination therapy |
Example 12 | WO2009011653 | (S)-2-hydroxypropyl linker variant | Synthesis and crystallization |
Spirocyclic derivative 8a | WO2009011653 | Allyl-substituted piperidine analog | Intermediate synthesis |
Combination Composition 3 | WO2008103126 | AZD-4818 + fluticasone propionate | Inhalation formulations |
Data sourced from Norman [1] [4].
The strategic patenting secured freedom-to-operate for AZD-4818 in inflammatory respiratory diseases while limiting generic competition through process and formulation claims [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: